5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
TFSPP is synthesized through a series of chemical reactions. One notable method involves the click reaction , which combines different building blocks to form the final compound. Researchers have reported the synthesis of novel derivatives of TFSPP using this approach . Further studies may explore alternative synthetic routes or modifications to enhance yield and purity.
Chemical Reactions Analysis
TFSPP’s chemical reactivity is crucial for understanding its behavior. Researchers have investigated its interactions with other molecules, such as enzymes or receptors. For instance, docking studies revealed that TFSPP interacts favorably with the lipid kinase PI3K-α . Further exploration of its reactivity profile could uncover additional applications.
Scientific Research Applications
Novel Inhibitors of Lipid Peroxidation
Research has identified compounds within the same chemical family as potent inhibitors of lipid peroxidation. These compounds have shown effectiveness in brain homogenates and purified brain synaptosomes under conditions involving iron, hinting at their potential utility in protecting against oxidative stress-related damage (Braughler et al., 1987).
Microwave-Assisted Synthesis of Fused Heterocycles
The trifluoromethyl group, a component of the subject compound, has been utilized in the microwave-assisted synthesis of fused heterocycles. This method affords efficient and novel pathways to synthesize heterocyclic compounds incorporating the trifluoromethyl group, showcasing the compound's utility in enhancing molecular diversity (Shaaban, 2008).
Synthesis of Benzodifuranyl and Triazines
Investigations into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific chemical precursors demonstrate the compound's relevance in the development of anti-inflammatory and analgesic agents. This highlights its role in the discovery of new therapeutic agents with potential COX-2 inhibition (Abu‐Hashem et al., 2020).
Computational Quantum Chemical Studies
Computational studies have explored the quantum chemical and pharmacokinetic aspects of derivatives similar to the query compound. These studies emphasize the importance of such compounds in theoretical and computational chemistry, providing insights into their electronic properties and potential biological activities (Gaurav & Krishna, 2021).
Heteroaromatization and Synthesis of Pyrimidines
Research into the heteroaromatization with specific core compounds has led to the synthesis of novel pyrimidines and triazine derivatives. These synthetic approaches contribute to the development of compounds with potential antimicrobial activity, underscoring the significance of such chemical structures in medicinal chemistry (El-Agrody et al., 2001).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Future Directions
: Ashok Kumar, B. Sathish Kumar, E. Sreenivas & T. Subbaiah. “Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,2,3-Triazole Tagged 5-[(1H-Indol-3-yl)methylene]pyrimidine-2,4,6-(1H,3H,5H)trione Derivatives.” Russian Journal of General Chemistry, Volume 88, pages 587–595 (2018). Link
Properties
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)27(25,26)12-9-19-14(24)20-13(12)23/h1-3,8-9H,4-7H2,(H2,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZDZHHYRSERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.